molecular formula C23H35N3O B3815393 1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Cat. No. B3815393
M. Wt: 369.5 g/mol
InChI Key: MMZZBLAPJHEYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has been widely studied for its potential medical applications. This compound is also known as PHP, and it is a member of the piperidine family of compounds. The synthesis of PHP is a complex process, but it has been successfully produced in the laboratory. The scientific research application of PHP is vast, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of PHP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, PHP is thought to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action may contribute to its antinociceptive and anxiolytic effects.
Biochemical and Physiological Effects:
PHP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, PHP has been shown to decrease the release of glutamate, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

PHP has several advantages for lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors. Additionally, PHP has a long duration of action, which makes it useful for studying the long-term effects of opioid receptor activation. However, PHP has several limitations for lab experiments. It is a relatively new compound, and its effects are not fully understood. Additionally, PHP has a complex synthesis process, which may limit its availability for research.

Future Directions

There are several future directions for the study of PHP. One potential direction is to study its potential as a treatment for addiction. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, future research may focus on developing new compounds based on PHP that have improved pharmacological properties.

Scientific Research Applications

PHP has been studied for its potential medical applications. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. PHP has also been shown to have anxiolytic effects, which means it can reduce anxiety. Additionally, PHP has been studied for its potential use as an antidepressant and as a treatment for addiction.

properties

IUPAC Name

[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c27-23(25-13-4-5-14-25)21-9-6-15-26(19-21)22-11-17-24(18-12-22)16-10-20-7-2-1-3-8-20/h1-3,7-8,21-22H,4-6,9-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZZBLAPJHEYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
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1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
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1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
Reactant of Route 4
1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
Reactant of Route 5
1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
Reactant of Route 6
1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

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